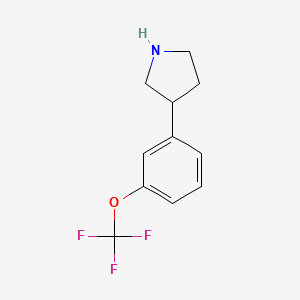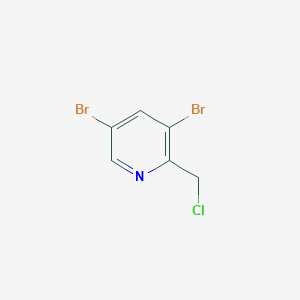
3,5-Dibromo-2-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4Br2ClN and a molecular weight of 285.36 g/mol It is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(chloromethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Applications De Recherche Scientifique
3,5-Dibromo-2-(chloromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its halogenated structure.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-(chloromethyl)pyridine involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways. The halogen atoms in the compound can enhance its binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromopyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
3-Bromo-2-chloropyridine: A compound with one bromine and one chlorine atom, offering different chemical properties and reactivity.
2,3,5-Tribromopyridine: A more heavily brominated pyridine with distinct applications in organic synthesis.
Uniqueness
3,5-Dibromo-2-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of bromine and chlorine atoms allows for versatile modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H4Br2ClN |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
3,5-dibromo-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2H2 |
Clé InChI |
QIEOAIKRLCRGLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


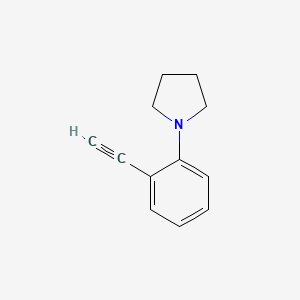

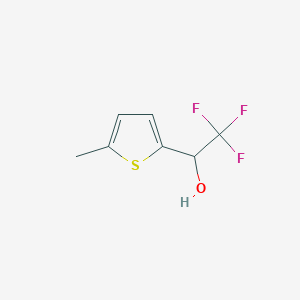
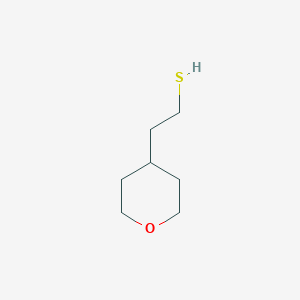
![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
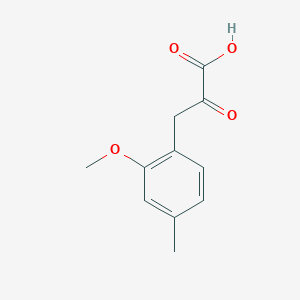
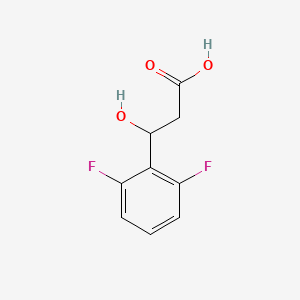
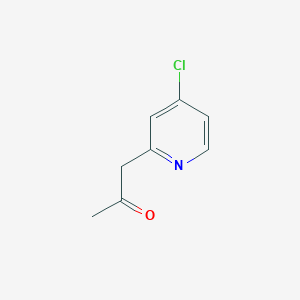
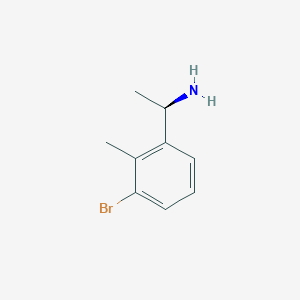
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)

![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
